4-(dimethylsulfamoyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a furan-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dimethylsulfamoyl group is introduced through a sulfonation reaction, while the furan-pyridine moiety is attached via a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process, minimizing waste and reducing production time.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan-pyridine moiety can engage in π-π stacking interactions, while the dimethylsulfamoyl group can form hydrogen bonds, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylsulfamoyl)-N-{[6-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide: Similar structure but with a thiophene ring instead of a furan ring.
4-(dimethylsulfamoyl)-N-{[6-(pyridin-3-yl)pyridin-3-yl]methyl}benzamide: Contains an additional pyridine ring.
Uniqueness
4-(dimethylsulfamoyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)16-8-6-15(7-9-16)19(23)21-13-14-5-10-17(20-12-14)18-4-3-11-26-18/h3-12H,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXOSRXYOSZGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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